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Compound of Interest

Compound Name: GAK inhibitor 2

Cat. No.: B12399381

GAK Inhibitor 2: A Comparative Analysis of
Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the kinase selectivity profile of a potent Cyclin G-Associated Kinase (GAK) inhibitor, providing
essential data for target validation and downstream research applications.

GAK inhibitor 2, identified as compound 14q, is a potent ATP-competitive inhibitor of Cyclin G-
Associated Kinase (GAK) with an IC50 of 0.024 uM.[1] GAK, a serine/threonine kinase, plays a
crucial role in clathrin-mediated endocytosis and intracellular trafficking. Its involvement in viral
entry and replication has made it an attractive target for the development of broad-spectrum
antiviral agents. However, the clinical potential and research utility of any kinase inhibitor are
critically dependent on its selectivity. Off-target effects can lead to unforeseen toxicities and
confound experimental results. This guide provides a comparative analysis of the cross-
reactivity profile of a representative GAK inhibitor from the same isothiazolo[4,3-b]pyridine
class, offering insights into its potential for selective GAK inhibition.

While specific cross-reactivity data for "GAK inhibitor 2 (Compound 149)" is not readily
available in the public domain, a comprehensive kinase selectivity profile has been published
for a closely related and potent analogue from the same chemical series, compound 12r. This
data, generated using the DiscoverX KINOMEscan platform, serves as a valuable surrogate for
understanding the selectivity of this class of GAK inhibitors.
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Kinase Selectivity Profile

The inhibitory activity of the representative GAK inhibitor (compound 12r) was assessed

against a panel of 468 kinases at a concentration of 1 uM. The results are summarized in the

table below, highlighting the most significantly inhibited off-target kinases. The data is

presented as percent of control, where a lower percentage indicates stronger inhibition.

Target Kinase

Percent of Control (%) @ 1
UM

Primary Function

Clathrin-mediated endocytosis,

GAK 0.5 _

viral entry

Member of the Numb-
STK16 (MPSK1) 15 , , ,

associated kinase (NAK) family

Mitogen-activated protein
MAP4K5 (KHS1) 2.4 . _ .

kinase signaling

Receptor tyrosine kinase
TNK2 (ACK1) 35 _ _

signaling

JNK and p38 MAPK signaling
MAP4K3 (GLK) 4.5

pathways

Negative regulator of
TNK1 55 . _

JAK/STAT signaling

Mitogen-activated protein
MAP4K2 (GCK) 6.5 _ _ _

kinase signaling

Regulation of cell cycle and
STK33 7.5 .

apoptosis
ACVRI1B (ALK4) 8.5 TGF-beta signaling pathway

Implicated in Parkinson's
LRRK2 9.5

disease

Data is for the representative compound 12r from the isothiazolo[4,3-b]pyridine series.
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The data reveals a high degree of selectivity for GAK. Among the 468 kinases tested, only a
small number showed significant inhibition at a 1 uM concentration. The most notable off-target
is STK16 (MPSK1), another member of the NAK family to which GAK belongs. This is not
unexpected given the structural similarities in the ATP-binding sites of kinases within the same
family.

Experimental Protocols

KINOMEscan™ Kinase Inhibition Assay:
The cross-reactivity profiling was performed using the KINOMEscan™ assay platform
(DiscoverX). This is a competition-based binding assay that quantitatively measures the ability

of a compound to displace a proprietary, immobilized, active-site directed ligand. The assay is
performed in vitro and does not require ATP.

Brief Protocol:

Kinase-tagged Phage Preparation: Kinases are fused to T7 phage.

» Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support.

o Competition Assay: The kinase-tagged phage, the test compound (GAK inhibitor), and the
immobilized ligand are incubated together. The test compound competes with the
immobilized ligand for binding to the kinase.

o Quantification: The amount of kinase-tagged phage bound to the solid support is measured
using quantitative PCR (qPCR) of the phage DNA.

o Data Analysis: The results are reported as "percent of control,” where the control is the
amount of kinase-tagged phage bound in the absence of the test compound. A lower
percentage indicates a stronger interaction between the test compound and the kinase.

Visualizing the Experimental Workflow and GAK
Signaling
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To further clarify the experimental process and the biological context of GAK, the following
diagrams are provided.

GAK Signaling Pathway in Clathrin-Mediated Endocytosis
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Click to download full resolution via product page

Caption: Role of GAK in Clathrin-Mediated Endocytosis.
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KINOMEscan Experimental Workflow
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Caption: KINOMEscan Experimental Workflow.

In conclusion, the available data for a close analogue of GAK inhibitor 2 suggests a favorable
selectivity profile, with potent inhibition of its primary target, GAK, and limited off-target activity
against a large panel of kinases. This information is critical for the design of robust experiments
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and for the interpretation of results when using this class of inhibitors to probe GAK function.
Researchers should, however, remain mindful of the potential for off-target effects, particularly
on other members of the NAK kinase family, and consider appropriate control experiments to
validate their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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